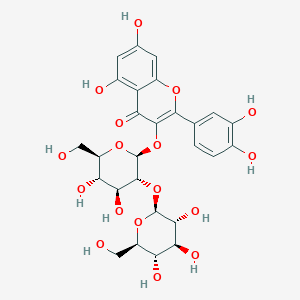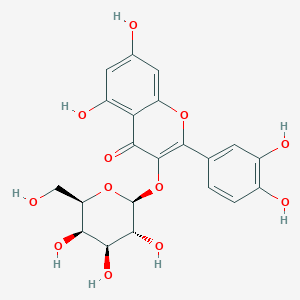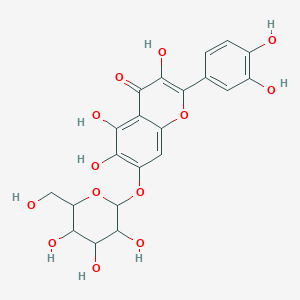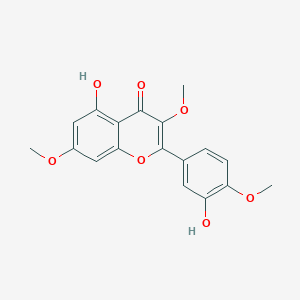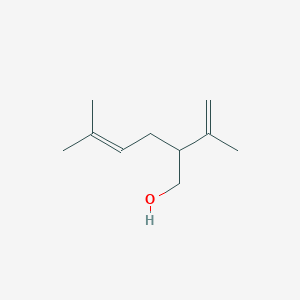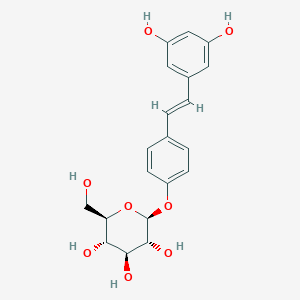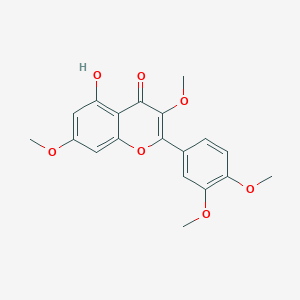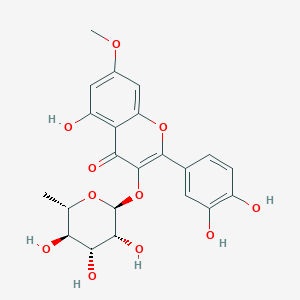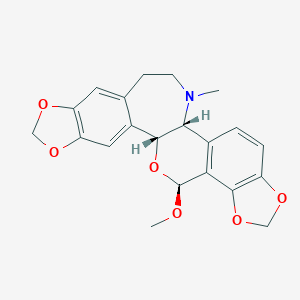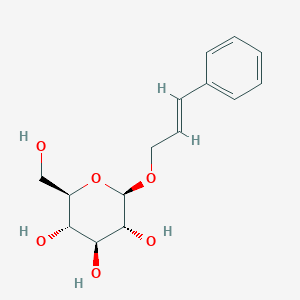
Salvianolic acid C
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Salvianolic Acid C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyphenolic structures and their reactivity.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and signal transduction.
Medicine: It has shown potential in treating cardiovascular diseases, fibrosis, cancer, and acute kidney injury.
Wirkmechanismus
Target of Action
Salvianolic acid C (SalC) is a major bioactive component of Salvia miltiorrhiza Bunge (Danshen), a Chinese herb used for treating ischemic stroke . The primary targets of SalC are Cytochrome P4502C8 (CYP2C8) and Cytochrome P45022J2 (CYP2J2) . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.
Mode of Action
SalC is a non-competitive inhibitor of CYP2C8 and a moderate mixed inhibitor of CYP2J2 . By inhibiting these enzymes, SalC can modulate the metabolism of various drugs and endogenous compounds, thereby affecting their bioavailability and efficacy.
Biochemical Pathways
SalC has been found to inhibit neuroinflammation via the TLR4-TREM1-NF-κB pathway . This pathway plays a critical role in the immune response and inflammation. By inhibiting this pathway, SalC can reduce neuroinflammation, which is beneficial in the treatment of ischemic stroke .
Pharmacokinetics
It is known that the compound’s bioavailability and efficacy can be influenced by its interaction with metabolic enzymes such as cyp2c8 and cyp2j2 .
Result of Action
SalC has demonstrated therapeutic potential in the recovery phase of ischemic stroke . It can significantly reduce infarct volume, improve neurological deficits, and reverse pathological changes in a mouse model of transient middle cerebral artery occlusion (tMCAO) . These effects are primarily achieved through the inhibition of neuroinflammation mediated by microglia, primarily through the TLR4-TREM1-NF-κB pathway .
Action Environment
The action, efficacy, and stability of SalC can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that are metabolized by the same enzymes (CYP2C8 and CYP2J2) can affect the bioavailability and efficacy of SalC . Additionally, factors such as pH, temperature, and the presence of other biochemical substances can also influence the stability and action of SalC.
Biochemische Analyse
Biochemical Properties
Salvianolic acid C plays a significant role in various biochemical reactions due to its antioxidant and anti-inflammatory properties. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as CYP2C8 and CYP2J2, where it acts as a non-competitive inhibitor . Additionally, this compound has been shown to interact with proteins involved in the TLR4-TREM1-NF-κB pathway, inhibiting neuroinflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it reduces leukocyte-endothelial adhesion and inhibits inflammation . In neuronal cells, this compound has been shown to protect against ischemic injury by reducing neuroinflammation through the TLR4-TREM1-NF-κB pathway . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with multiple biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity . This compound also modulates the TLR4-TREM1-NF-κB pathway, reducing the expression of pro-inflammatory cytokines and proteins . Additionally, it has been shown to interact with proteins involved in angiogenesis and anti-inflammatory pathways, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has demonstrated stability in various in vitro and in vivo studies, maintaining its antioxidant and anti-inflammatory properties . Long-term studies have shown that this compound can reduce infarct volume and improve neurological deficits in animal models of ischemic stroke
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against ischemic injury and inflammation . At higher doses, potential toxic or adverse effects may occur, although specific threshold effects and toxicity levels need further exploration . In studies involving cisplatin-induced acute kidney injury, this compound demonstrated dose-dependent protective effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . Additionally, this compound modulates pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the brain and kidneys, where it exerts its protective effects
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, with evidence suggesting that it may be involved in transcriptional regulation and other cellular processes
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Salvianolic Acid C umfasst mehrere Schritte. Ein Verfahren beinhaltet die Reaktion von Salvianolic Acid A mit einem Oxidationsmittel, einem Katalysator und einem Beschleuniger, um this compound zu bilden . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren: Für die industrielle Produktion wurde das Herstellungsverfahren von this compound optimiert, um einfach und kostengünstig zu sein, was es für die großtechnische Produktion geeignet macht. Der Prozess beinhaltet das Mischen von Salvianolic Acid A mit spezifischen Reagenzien unter kontrollierten Bedingungen, um this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Salvianolic Acid C durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um this compound unter milden Bedingungen zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile oder Elektrophile, um bestimmte funktionelle Gruppen in this compound zu ersetzen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, die eine verbesserte biologische Aktivität aufweisen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um Polyphenolstrukturen und deren Reaktivität zu untersuchen.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter Apoptose und Signaltransduktion.
Medizin: Es hat sich als vielversprechend bei der Behandlung von Herz-Kreislauf-Erkrankungen, Fibrose, Krebs und akuter Nierenschädigung erwiesen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege:
Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies ab und reduziert den oxidativen Stress in Zellen.
Entzündungshemmende Wirkungen: this compound hemmt den TLR4-TREM1-NF-κB-Signalweg, reduziert Neuroinflammation und schützt vor zerebraler ischämischer Schädigung.
Apoptose-Regulation: Es fördert die Apoptose in Krebszellen durch Modulation von Signaltransduktionswegen.
Vergleich Mit ähnlichen Verbindungen
Während Salvianolic Acid A und B häufiger vorkommen, ist Salvianolic Acid C aufgrund seiner spezifischen molekularen Struktur und seiner starken biologischen Aktivitäten einzigartig .
Ähnliche Verbindungen:
Salvianolic Acid A: Bekannt für seine starken antioxidativen und entzündungshemmenden Eigenschaften.
Salvianolic Acid B: Die am häufigsten vorkommende Salvianolic Acid mit starker kardioprotektiver Wirkung.
Salvianolic Acid D, E, F, G: Weitere Mitglieder der Salvianolic Acid-Familie mit unterschiedlichen biologischen Aktivitäten.
This compound zeichnet sich durch seine einzigartige Fähigkeit aus, mehrere Signalwege zu modulieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJWPRRNLSHTRY-VURDRKPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341785 | |
| Record name | Salvianolic acid C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115841-09-3 | |
| Record name | Salvianolic acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115841093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvianolic acid C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIANOLIC ACID C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H9Z53ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While research is ongoing, SAC has been shown to interact with several key targets:
- TLR4/NF-κB pathway: SAC exhibits anti-inflammatory effects by attenuating the activation of this pathway, particularly in models of periodontitis and acute kidney injury. [, ]
- Keap1/Nrf2/HO-1 signaling: SAC activates this pathway, known for its role in oxidative stress response, demonstrating protective effects against acetaminophen-induced liver injury. []
- AMPK/SIRT1 pathway: Activation of this pathway by SAC contributes to its ability to promote osteogenic differentiation in bone marrow mesenchymal stem cells. []
- TGF-β/Smad pathway: SAC inhibits this pathway, involved in epithelial-mesenchymal transition (EMT), and ameliorates renal tubulointerstitial fibrosis. []
- ACE2 and Spike Protein (2019-nCoV): Research suggests that SAC can bind to both the receptor-binding domain (RBD) of the SARS-CoV-2 Spike protein and the ACE2 receptor, potentially inhibiting viral entry into cells. []
ANone: SAC's interactions with these targets result in a range of downstream effects:
- Anti-inflammatory activity: Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibition of inflammatory signaling pathways. [, , , ]
- Antioxidant activity: Increased production of antioxidant enzymes (e.g., SOD, GPx, HO-1) and reduction in oxidative stress markers (e.g., MDA). [, ]
- Anti-fibrotic activity: Inhibition of EMT, reduced expression of extracellular matrix proteins (e.g., fibronectin, collagen), and attenuation of fibrosis in various organs. [, ]
- Osteogenic differentiation: Promotion of bone formation and increased activity of osteogenic markers (e.g., alkaline phosphatase). []
- Potential antiviral activity: Inhibition of viral entry, possibly by interfering with viral attachment or fusion to host cells. []
ANone:
ANone: SAC, like many phenolic compounds, can be susceptible to degradation under certain conditions. Research indicates:
- Temperature: Elevated temperatures can accelerate degradation. []
- Light: Exposure to strong light can lead to photodegradation. []
ANone: Several strategies can enhance SAC stability:
- Appropriate packaging: Using light-resistant containers and storing at controlled temperatures can minimize degradation. []
- Antioxidant addition: Incorporating antioxidants like Vitamin C or sodium bisulfite in formulations can protect against oxidative degradation. [, ]
- Formulation optimization: Techniques like microencapsulation, nano-formulations, and complexation with cyclodextrins can enhance stability and bioavailability. [, ]
ANone: While SAC exhibits biological activity, the available research focuses primarily on its pharmacological properties, not its catalytic activity.
ANone: Computational methods have played a significant role in understanding SAC:
- Molecular docking: Used to predict binding affinities and interactions of SAC with various targets, like ACE2 and Spike protein, providing insights into potential mechanisms of action. [, , ]
- Virtual screening: Facilitates the identification of potential SAC derivatives with improved pharmacological properties by screening large databases of compounds. [, ]
- QSAR modeling: Establishes relationships between the structural features of SAC and its biological activity, aiding in the design of novel derivatives with enhanced potency and selectivity. []
ANone:
- Number and position of phenolic hydroxyl groups: Crucial for antioxidant activity and interaction with enzymes. [, ]
- Esterification and glycosylation: Can influence solubility, bioavailability, and target selectivity. [, ]
- Modifications to the benzofuran core: May affect interactions with specific amino acid residues in target proteins. []
ANone:
- Controlled porosity osmotic pump tablets: These formulations provide controlled release of SAC, enhancing its therapeutic efficacy and patient compliance. []
- Freeze-dried powder injections: This method preserves SAC's stability and allows for reconstitution before administration. [, ]
ANone: While these aspects are essential for pharmaceutical development, the provided research papers primarily focus on elucidating the pharmacological mechanisms, target interactions, and potential therapeutic applications of Salvianolic acid C. Further research is needed to fully address these aspects.
ANone:
- Early studies: Focused on identifying and characterizing SAC as a key bioactive constituent of Salvia miltiorrhiza, a plant used in Traditional Chinese Medicine. [, , , , , ]
- Recent research: Has shifted towards understanding its molecular mechanisms of action, identifying specific targets, and exploring its therapeutic potential for various diseases. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


